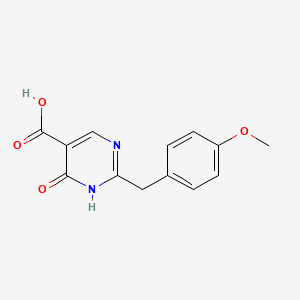![molecular formula C15H21Cl2N3O3S B4657451 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4657451.png)
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide
Overview
Description
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the benzene sulfonamide group. It is a white crystalline powder that is used as an anti-coccidial agent in veterinary medicine. Diclazuril is effective against a wide range of coccidian parasites that cause diseases in poultry, rabbits, and other animals.
Mechanism of Action
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide acts by inhibiting the development of the parasite in the host animal. It interferes with the replication of the parasite's DNA and RNA, leading to the death of the parasite. This compound is also believed to disrupt the parasite's energy metabolism, leading to a decrease in ATP production and subsequent death of the parasite.
Biochemical and physiological effects:
This compound is well-tolerated by animals and has a low toxicity profile. It is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body. This compound is metabolized in the liver and excreted in the urine and feces. It has a long half-life in the body, which allows for a prolonged anti-coccidial effect.
Advantages and Limitations for Lab Experiments
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide is a potent and effective anti-coccidial agent that has been extensively studied in laboratory experiments. Its low toxicity and high efficacy make it a preferred choice for the treatment and prevention of coccidiosis in animals. However, this compound has certain limitations in laboratory experiments. It is not effective against all species of coccidia and may have variable efficacy against different strains of the same species. Additionally, this compound may have interactions with other drugs or chemicals that are used in laboratory experiments, which may affect its efficacy.
Future Directions
There are several areas of future research for 2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide. One area is the development of new formulations of this compound that can improve its bioavailability and efficacy. Another area is the study of this compound's mechanism of action at the molecular level, which can lead to the development of new anti-coccidial agents. Additionally, the use of this compound in combination with other drugs or chemicals may improve its efficacy against coccidia. Finally, the development of new diagnostic tools for the detection of coccidiosis can help in the early detection and treatment of the disease.
Scientific Research Applications
2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide has been extensively studied for its anti-coccidial activity in various animal species. It has been found to be effective against several species of Eimeria, the causative agents of coccidiosis in chickens, turkeys, rabbits, and other animals. This compound has also been tested for its efficacy against other protozoan parasites such as Toxoplasma gondii and Cryptosporidium parvum.
properties
IUPAC Name |
2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3S/c1-3-19-6-8-20(9-7-19)15(21)11-18(2)24(22,23)14-10-12(16)4-5-13(14)17/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXFOSPOHBGELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657373.png)

![2-[(4-methoxybenzyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4657388.png)

![3-(4-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4657411.png)
![{3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4657417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-propylglycinamide](/img/structure/B4657423.png)
![1-(6-methyl-2-pyridinyl)-2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4657429.png)

![4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4657435.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B4657443.png)
![N-(2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657444.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4657464.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B4657467.png)